Influenza A Endonuclease Inhibition: Potency Ranking of 5-Hydroxypyrimidin-4(3H)-one vs. 4-Hydroxypyridazin-3(2H)-one and Pyrazine Analogues
In a direct head-to-head comparison of aza-analogues, the 5-hydroxypyrimidin-4(3H)-one scaffold (as exemplified by 2-(4-fluorophenyl)-5-hydroxypyrimidin-4(3H)-one, compound 3) exhibited an IC50 of 0.58 μM against influenza A endonuclease, which is 2.7-fold more potent than the corresponding 6-aza analogue 6-(4-fluorophenyl)-4-hydroxypyridazin-3(2H)-one (compound 14, IC50 = 6.0 μM) and >80-fold more potent than the 4-aza pyrazine derivative (compound 1, IC50 = 59.0 μM) [1].
| Evidence Dimension | Influenza A endonuclease inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.58 μM (compound 3: 2-(4-fluorophenyl)-5-hydroxypyrimidin-4(3H)-one) |
| Comparator Or Baseline | 6.0 μM (compound 14: 6-(4-fluorophenyl)-4-hydroxypyridazin-3(2H)-one); 59.0 μM (compound 1: pyrazine aza-analogue) |
| Quantified Difference | 2.7-fold more potent vs. 6-aza analogue; >80-fold more potent vs. 4-aza pyrazine analogue |
| Conditions | Influenza A endonuclease enzymatic assay using recombinant pandemic 2009 H1N1 endonuclease domain |
Why This Matters
This data demonstrates that the 5-hydroxypyrimidin-4(3H)-one scaffold is not interchangeable with other aza-analogues; selecting the correct regioisomer is essential for achieving the potency required for reproducible antiviral screening campaigns.
- [1] Sagong, H. Y., Bauman, J. D., Patel, D., Das, K., Arnold, E., & LaVoie, E. J. (2014). Phenyl substituted 4-hydroxypyridazin-3(2H)-ones and 5-hydroxypyrimidin-4(3H)-ones: inhibitors of influenza A endonuclease. Journal of Medicinal Chemistry, 57(19), 8086–8098. https://doi.org/10.1021/jm500958x View Source
